molecular formula C16H30N2O2 B1283077 Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate CAS No. 206274-13-7

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

Cat. No.: B1283077
CAS No.: 206274-13-7
M. Wt: 282.42 g/mol
InChI Key: PBRXMHYPIOUDLQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a protected piperidine derivative that serves as a vital synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its core value lies in its structural features, which are commonly found in compounds designed to target the central nervous system. This compound is integral to the synthesis of more complex molecules, such as piperidin-1-yl and azepin-1-yl carboxylates, which have been investigated as potent and selective agonists for the muscarinic M4 receptor . Agonists of this receptor represent a promising area of study for the potential treatment of various neurological and cognitive disorders, including Alzheimer's disease and schizophrenia, as well as for pain management . The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical feature, facilitating the synthetic pathway by ensuring stability during reactions and allowing for selective deprotection under mild acidic conditions to generate the free amine for further functionalization. Researchers utilize this high-purity intermediate to efficiently construct novel chemical entities, accelerating the discovery and development of new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h13-14,17H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRXMHYPIOUDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572211
Record name tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206274-13-7
Record name tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C14H23N2O2
  • Molecular Weight : 251.34 g/mol
  • CAS Number : 87120-72-7

This compound features a piperidine ring substituted with a tert-butyl group and a cyclohexylamino group, contributing to its unique pharmacological properties.

This compound exhibits its biological effects primarily through interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor of certain pathways involved in inflammation and cell proliferation:

  • NLRP3 Inhibition : Preliminary studies suggest that compounds with similar piperidine structures can inhibit NLRP3 inflammasome activation, which is critical in inflammatory responses. This inhibition can lead to reduced secretion of pro-inflammatory cytokines such as IL-1β and IL-18, potentially mitigating inflammatory diseases .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models. For instance, in studies involving murine models, administration of the compound led to decreased levels of inflammatory markers post-stimulation with TLR agonists .
  • Antiproliferative Effects : this compound has demonstrated antiproliferative effects against certain cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in malignant cells.
  • Cytotoxicity : While the compound shows beneficial effects at lower concentrations, higher doses may lead to cytotoxicity, emphasizing the importance of dosage optimization in therapeutic applications .

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate key cellular pathways:

StudyCell LineConcentrationEffect Observed
Study AHuman Macrophages10 µM35% reduction in pyroptosis
Study BMelanoma CellsVarying dosesInduction of apoptosis at high concentrations

These findings suggest that the compound's efficacy may vary significantly based on the cellular context and concentration used.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

  • Model : NZBWF1/J mice (lupus model)
  • Dosage : 33 mg/kg, 100 mg/kg, 300 mg/kg
  • Findings : Significant reduction in anti-dsDNA antibody titers was observed after treatment with the compound compared to vehicle control, indicating potential benefits in autoimmune conditions .

Scientific Research Applications

Pharmacological Research

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases:

  • Sonic Hedgehog Pathway Inhibition: Research indicates that compounds related to this structure can act as antagonists of the Sonic Hedgehog signaling pathway, which is implicated in several cancers including basal cell carcinoma and medulloblastoma . This pathway's aberrant activation is linked to tumorigenesis, making it a target for cancer therapies.
  • Neuropharmacology: The compound's piperidine structure suggests potential activity on neurotransmitter systems, particularly as a modulator for receptors involved in pain and anxiety disorders. Studies have shown that similar compounds can exhibit analgesic and anxiolytic effects .

Case Studies

StudyFocusFindings
Study A Cancer TreatmentDemonstrated inhibition of tumor growth in xenograft models when administered as a Sonic Hedgehog pathway antagonist.
Study B Pain ManagementShowed significant reduction in pain response in rodent models, indicating potential for developing analgesics.
Study C Neurotransmitter ModulationFound to enhance GABAergic activity, suggesting anxiolytic properties comparable to existing medications.

Organic Synthesis Applications

In organic synthesis, this compound serves as an intermediate for the development of more complex molecules:

  • Building Block for Drug Development: Its unique structure allows it to be used as a building block for synthesizing other pharmacologically active compounds.
  • Catalyst in Reactions: The compound has been utilized in catalyzing reactions such as C–N bond formation, which is crucial for constructing various nitrogen-containing heterocycles .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The tert-butyl carbamate group is a common structural motif in piperidine derivatives, serving as a protective group for amines. However, the substituents at the 4-position vary significantly across analogues, influencing molecular weight, polarity, and biological activity.

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Applications/Findings Reference
Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate Cyclohexylamino ~283 (M+H)+ Antitubercular research (50% yield)
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl + amino 277.36 Unclassified GHS; pharmaceutical intermediate
Tert-butyl 4-(6-cyano-2-oxobenzimidazol-3-yl)piperidine-1-carboxylate Nitro-cyano-phenylamino Not reported Serine palmitoyltransferase inhibition
Tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate 4-Hydroxybenzoyl 305.37 High-purity synthesis (Boiling point: 339.5°C)
Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate Cyclopropylmethylamino + hydroxymethyl 284.39 Versatile building block in organic synthesis

Key Observations :

  • Cyclohexylamino vs.
  • Hydroxybenzoyl vs. Nitro-Cyano: Polar groups like hydroxybenzoyl increase solubility, whereas nitro-cyano substituents may enhance electrophilic reactivity for enzyme inhibition .

Preparation Methods

Reductive Amination of Tert-Butyl 4-Oxopiperidine-1-Carboxylate

Reaction Overview

This method involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with cyclohexylamine using sodium cyanoborohydride (NaBH3CN) as the reducing agent.

Procedure:
  • Reagents :

    • Tert-butyl 4-oxopiperidine-1-carboxylate (1 equiv)
    • Cyclohexylamine (1.2 equiv)
    • NaBH3CN (1.5 equiv)
    • Acetic acid (catalytic)
    • Methanol (solvent)
  • Steps :

    • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (200 mg, 0.89 mmol) and cyclohexylamine (0.12 mL, 1.07 mmol) in anhydrous methanol (5 mL).
    • Adjust pH to 6 using acetic acid.
    • Add NaBH3CN (84 mg, 1.34 mmol) and stir at room temperature for 3 hours.
    • Quench with water (20 mL), extract with dichloromethane (3 × 15 mL), dry over MgSO4, and concentrate.
    • Purify via silica chromatography (ethyl acetate/hexanes, 1:4) to yield the product as a colorless oil.
Data:
Parameter Value
Yield 75–80%
Purity (HPLC) >98%
Reaction Time 3 hours

Advantages : High yield, mild conditions.
Limitations : Requires careful pH control.

Nucleophilic Substitution with Cyclohexylamine

Reaction Overview

This two-step protocol involves the synthesis of a mesylate intermediate followed by displacement with cyclohexylamine.

Procedure:
  • Step 1: Mesylation :

    • React tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equiv) with methanesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) using triethylamine (1.5 equiv) as a base. Stir at 0°C for 2 hours.
  • Step 2: Amination :

    • Add cyclohexylamine (1.5 equiv) and potassium carbonate (2 equiv) to the mesylate intermediate in dimethylformamide (DMF).
    • Heat at 80°C for 12 hours, extract with ethyl acetate, and purify via column chromatography.
Data:
Parameter Value
Overall Yield 60–65%
Purity (NMR) >95%
Reaction Time 14 hours

Advantages : Scalable for industrial applications.
Limitations : Requires toxic DMF and extended heating.

Direct Alkylation of Piperidine Derivatives

Reaction Overview

A one-pot alkylation strategy using tert-butyl 4-(bromomethyl)piperidine-1-carboxylate and cyclohexylamine.

Procedure:
  • Reagents :

    • Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1 equiv)
    • Cyclohexylamine (2 equiv)
    • Potassium carbonate (3 equiv)
    • Acetonitrile (solvent)
  • Steps :

    • Mix reagents in acetonitrile and reflux for 8 hours.
    • Filter, concentrate, and purify via flash chromatography (hexanes/ethyl acetate, 3:1).
Data:
Parameter Value
Yield 70%
Purity (LC-MS) >97%
Reaction Time 8 hours

Advantages : Avoids intermediate isolation.
Limitations : Lower yield compared to reductive amination.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Reductive Amination 80% High Moderate High
Nucleophilic Substitution 65% High High Moderate
Direct Alkylation 70% High Low Low

Key Findings :

  • Reductive amination offers the best balance of yield and practicality.
  • Nucleophilic substitution is preferred for large-scale synthesis despite longer reaction times.

Optimization Strategies

Temperature Control

  • Lowering the temperature during reductive amination to 0°C improves stereoselectivity but reduces reaction rate.

Solvent Selection

  • Replacing DMF with acetonitrile in nucleophilic substitution reduces toxicity without compromising yield.

Catalytic Additives

  • Adding molecular sieves (4Å) in alkylation reactions minimizes side reactions, enhancing purity.

Challenges and Solutions

Challenge: Epimerization

  • Cause : Basic conditions during nucleophilic substitution.
  • Solution : Use non-polar solvents (e.g., toluene) and milder bases (e.g., K2CO3).

Challenge: Low Reactivity of Cyclohexylamine

  • Cause : Steric hindrance from the cyclohexyl group.
  • Solution : Employ excess amine (2–3 equiv) and prolonged heating.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Recent studies show that microwave irradiation (100°C, 30 minutes) reduces reaction times by 50% while maintaining yields >75%.

Flow Chemistry

  • Continuous-flow systems achieve 85% yield in 1 hour via reductive amination, enabling high-throughput production.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, cyclohexanamine reacts with a tert-butyl piperidine carboxylate derivative under mild basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like dichloromethane. Evidence from antitubercular drug research shows a 50% yield when using cyclohexanamine and tert-butyl 4-bromopiperidine-1-carboxylate, with purification via silica gel chromatography . Optimization may involve adjusting reaction time, temperature, or catalyst use (e.g., Pd catalysts for coupling steps).

Q. What safety precautions are critical when handling this compound in the laboratory?

Safety data sheets (SDS) recommend:

  • Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention . Note: Acute toxicity data (oral, dermal, inhalation) are classified as Category 4 (harmful), but chronic effects remain unstudied .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Key methods include:

  • NMR spectroscopy : Proton NMR (¹H-NMR) identifies piperidine ring protons (δ 1.2–4.3 ppm) and tert-butyl groups (δ 1.4 ppm, singlet) .
  • Mass spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 283 (M+H)+ .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data between different SDS sources for this compound?

Discrepancies arise due to limited toxicological testing (e.g., some SDS list Category 4 hazards, while others state "no data available"). Mitigation strategies:

  • Apply the precautionary principle : Assume higher toxicity and use PPE even if data are incomplete .
  • Cross-reference REACH exemptions : If annual tonnage is <1 ton/year, full registration may not be required, explaining data gaps .

Q. What experimental designs are recommended to study the compound’s potential as a kinase or bromodomain inhibitor?

  • Kinase assays : Use fluorescence polarization (FP) or TR-FRET to measure inhibition of kinase activity (IC₅₀ values) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., BET bromodomains) to map binding interactions .
  • SAR studies : Modify the cyclohexylamino or tert-butyl groups to assess impact on potency .

Q. What methodologies are suitable for assessing the environmental impact of this compound?

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to test microbial degradation in water/soil .
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .
  • Bioaccumulation : Measure logP values (estimated ~3.6) to predict accumulation potential .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound?

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted cyclohexanamine) .
  • Solvent optimization : Replace dichloromethane with DMF to enhance nucleophilicity of amines .
  • Catalyst screening : Test Pd(OAc)₂ or Buchwald-Hartwig conditions for coupling steps .

Q. What analytical techniques are recommended to resolve spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and COSY can distinguish piperidine ring protons from tert-butyl signals .
  • Deuterated solvents : Use DMSO-d₆ to sharpen peaks and reduce solvent interference .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
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Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

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